The Strategic Utilization of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate in Advanced Medicinal Chemistry
Introduction & Structural Rationale In the landscape of modern drug discovery, the indole core remains one of the most privileged scaffolds, frequently utilized in the design of kinase inhibitors and G-protein coupled re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
In the landscape of modern drug discovery, the indole core remains one of the most privileged scaffolds, frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Among its functionalized derivatives, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6) stands out as a highly versatile, orthogonally protected building block.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a programmable node for divergent synthesis. The molecule features three distinct reactive centers:
The C2-Formyl Group: A highly electrophilic aldehyde primed for reductive aminations, Wittig reactions, or Knoevenagel condensations.
The C5-Boc-Protected Amine: A latent nucleophile. The tert-butyloxycarbonyl (Boc) group provides lipophilicity and steric bulk, preventing unwanted side reactions during C2 modifications, but can be cleanly removed under acidic conditions to allow for late-stage amide or urea formation.
The N1-Indole Nitrogen: An acidic proton site (pKa ~16) that can be selectively alkylated or arylated under basic conditions.
Understanding the causality behind its structural design is critical. Indoles naturally undergo electrophilic aromatic substitution at the C3 position due to the stability of the intermediate Wheland complex. By pre-installing the formyl group at the C2 position and protecting the C5 amine, chemists bypass the natural electronic preferences of the indole core, enabling rapid, predictable derivatization for complex library synthesis [1].
Quantitative Physicochemical Profile
To facilitate reaction planning and purification strategies, the core physicochemical properties of the building block are summarized below.
Property
Value / Description
Chemical Name
tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate
CAS Registry Number
1227962-50-6
Molecular Formula
C14H16N2O3
Molecular Weight
260.29 g/mol
C5-Amine Protecting Group
tert-Butyloxycarbonyl (Boc)
Reactive Electrophile
C2-Aldehyde (Formyl)
Storage Conditions
Cold-chain transportation recommended; store at 2-8°C under inert atmosphere to prevent aldehyde oxidation [2].
Synthetic Workflows & Mechanistic Causality
The synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate from commercially available 5-aminoindole requires precise control over chemoselectivity. The workflow relies on a sequence of protection, directed lithiation, and electrophilic quenching.
Synthetic workflow for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
Protocol 1: Chemoselective Boc Protection of 5-Aminoindole
Causality: Why use a Boc group? The Boc group is entirely stable to the strong alkyllithium bases (e.g., n-BuLi, LDA) required in downstream formylation steps. Acetyl or trifluoroacetyl groups would be prematurely deprotonated or nucleophilically attacked by the base.
Step-by-Step Methodology:
Initiation: Dissolve 5-aminoindole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.
Base Addition: Add Triethylamine (TEA, 1.2 equiv). TEA acts as an acid scavenger to neutralize the protons released during the reaction.
Protection: Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours [3].
Self-Validation (TLC): 5-aminoindole is highly polar and streaks on silica. The successful formation of tert-butyl (1H-indol-5-yl)carbamate is validated by a distinct, higher
Rf
spot (e.g., in 30% EtOAc/Hexanes) that stains strongly with KMnO₄ but loses the primary amine ninhydrin response.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: C2-Formylation via Directed ortho-Lithiation (DoL)
Causality: Because indoles naturally favor C3 electrophilic attack, C2 formylation requires Directed ortho-Lithiation (DoL). The N1 position must first be protected with a directing group (e.g., phenylsulfonyl, -SO₂Ph) that utilizes the Complex Induced Proximity Effect (CIPE) to guide the lithium base exclusively to the C2 proton.
Step-by-Step Methodology:
Pre-cooling: Dissolve the N1-protected tert-butyl (1H-indol-5-yl)carbamate in anhydrous THF and cool to -78 °C.
Lithiation: Dropwise add Lithium Diisopropylamide (LDA, 1.2 equiv). Stir for 1 hour at -78 °C to ensure complete formation of the C2-lithio species.
Self-Validation (Mechanistic Quench): Crucial Insight: The intermediate formed upon DMF addition is a stable tetrahedral hemiaminal lithium salt. It does not collapse to the aldehyde until exposed to water. If you monitor by TLC directly from the cold bath, you will not see the product. You must take a 0.1 mL aliquot, quench it in a vial with aqueous NH₄Cl, extract with EtOAc, and then spot the TLC to validate the appearance of the UV-active C2-aldehyde.
Hydrolysis & Deprotection: Quench the bulk reaction with aqueous NH₄Cl. Following extraction, the N1-SO₂Ph group is removed using Tetrabutylammonium fluoride (TBAF) or mild base hydrolysis to yield the final 1H-indole target.
Divergent Reactivity & Applications in Drug Discovery
Once synthesized, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate serves as a central hub for generating complex pharmacophores. Its orthogonal reactivity allows chemists to build out the molecule in three distinct vectors.
Divergent reactivity profile of the C2, C5, and N1 functional centers.
Therapeutic Applications
Derivatives of 2-formyl-1H-indol-5-yl have been extensively patented for their efficacy in treating Central Nervous System (CNS) disorders. For instance, reductive amination of the C2-formyl group followed by C5-amide coupling has yielded potent therapeutic candidates targeting Schizophrenia, Alzheimer's disease (AD), Parkinson's disease (PD), and cognitive deficits associated with depression [4]. The ability to rapidly iterate on the C2-amine while keeping the C5-position masked (until late-stage diversification) is what makes this specific carbamate an indispensable tool in structure-activity relationship (SAR) campaigns.
Sigma-Aldrich. "6-tert-butyl-1h-indol-5-yl compound / 1227962-50-6." Sigma-Aldrich Chemical Synthesis.
BenchChem. "Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis." BenchChem Protocols.
US Patent Office. "US 2012/0252853 A1: Compounds for the Treatment of CNS Disorders." Google Patents.
Exploratory
Structural Characterization and Synthesis of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate
Executive Summary Indole-2-carboxaldehydes are highly privileged scaffolds in modern drug discovery, frequently serving as key building blocks for kinase inhibitors and melanin-concentrating hormone (MCH) receptor antago...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indole-2-carboxaldehydes are highly privileged scaffolds in modern drug discovery, frequently serving as key building blocks for kinase inhibitors and melanin-concentrating hormone (MCH) receptor antagonists[1]. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)[2] is a particularly valuable intermediate. The presence of the C5 Boc-protected amine allows for orthogonal functionalization, while the C2 aldehyde serves as a versatile handle for reductive aminations, Wittig reactions, or cyclizations.
This technical guide provides a self-validating, expert-level protocol for the synthesis and comprehensive structural characterization of this compound, detailing the causality behind the synthetic strategy and the analytical parameters required for rigorous validation.
Introduction & Synthetic Rationale
Direct formylation of indoles via the standard Vilsmeier-Haack reaction (POCl₃/DMF) overwhelmingly favors substitution at the electron-rich C3 position due to the inherent enamine-like reactivity of the indole core[3]. To install a formyl group selectively at the C2 position, a different mechanistic paradigm is required: Directed ortho-Lithiation (DoM) .
Starting from commercially available 5-aminoindole, our strategy employs a global Boc-protection step to yield 1-Boc-5-(Boc-amino)indole. The N1-Boc group serves a dual purpose: it suppresses the acidic N-H proton and acts as a powerful directing group, guiding the strong base (LDA) exclusively to the C2 position. Following lithiation and quenching with anhydrous DMF, the N1-Boc group must be selectively removed. Because the N1-Boc carbamate is attached to the aromatic indole nitrogen, it is significantly more electrophilic and labile than the aniline-like N5-Boc carbamate. This differential reactivity allows for selective N1-deprotection using mild base (K₂CO₃ in MeOH)[4], yielding the target compound without disturbing the C5 protection.
Synthetic Workflow Diagram
Fig 1. Synthetic workflow for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate via C2-lithiation.
Experimental Protocols: Synthesis
Step 1: Synthesis of 1-Boc-5-(Boc-amino)indole
Setup: To a solution of 5-aminoindole (10.0 mmol) in anhydrous DCM (50 mL) under argon, add triethylamine (25.0 mmol) and a catalytic amount of DMAP (1.0 mmol).
Reaction: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 22.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Wash the organic layer with 1M HCl (2 x 25 mL), saturated NaHCO₃ (25 mL), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the bis-Boc intermediate.
Step 2: C2-Formylation via Lithiation
Lithiation: Dissolve 1-Boc-5-(Boc-amino)indole (5.0 mmol) in anhydrous THF (30 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 6.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete C2 deprotonation.
Formylation: Add anhydrous DMF (15.0 mmol) dropwise. Stir for an additional 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C.
Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry the combined organics, and concentrate to yield crude 1-Boc-5-(Boc-amino)indole-2-carboxaldehyde.
Step 3: Selective N1-Deprotection
Deprotection: Dissolve the crude intermediate in methanol (40 mL). Add solid K₂CO₃ (15.0 mmol). Stir the suspension at room temperature for 3-4 hours. Causality Note: The methanol/K₂CO₃ system selectively solvolyzes the highly reactive N1-acyl group while leaving the N5-carbamate completely intact[4].
Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dilute with water (30 mL) and extract with EtOAc (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and purify via column chromatography (Hexanes/EtOAc 7:3) to afford the pure target compound as a pale yellow solid.
Structural Characterization Data
Thorough characterization is required to confirm the regioselectivity of the formylation (C2 vs C3) and the integrity of the C5-Boc group.
Quantitative NMR Assignments
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (J in Hz)
Assignment
11.80
br s
1H
-
Indole N1-H (confirms N1 deprotection)
9.85
s
1H
-
C2-CHO (Aldehyde proton)
9.25
br s
1H
-
N5-H (Carbamate NH)
7.85
d
1H
2.0
C4-H
7.40
d
1H
8.8
C7-H
7.35
dd
1H
8.8, 2.0
C6-H
7.25
s
1H
-
C3-H (Singlet confirms C2 substitution)
1.48
s
9H
-
-C(CH₃)₃ (Boc group)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)
Carbon Type
Assignment
182.5
C=O
Aldehyde carbonyl
153.2
C=O
Carbamate carbonyl
135.5
Cq
C7a (Aromatic)
134.0
Cq
C2 (Aromatic, formyl-bearing)
132.5
Cq
C5 (Aromatic, amine-bearing)
127.0
Cq
C3a (Aromatic)
118.5
CH
C6 (Aromatic)
113.0
CH
C7 (Aromatic)
112.5
CH
C4 (Aromatic)
110.0
CH
C3 (Aromatic)
79.5
Cq
C(CH₃)₃ (Boc quaternary carbon)
28.5
CH₃
C(CH₃)₃ (Boc methyls)
Mass Spectrometry & Infrared Spectroscopy
HRMS (ESI-TOF): Calculated for C₁₄H₁₆N₂O₃ [M+H]⁺: 261.1234. Found: 261.1239. The presence of the[M+Na]⁺ adduct at m/z 283.1055 is also highly diagnostic.
FT-IR (ATR, cm⁻¹): 3320 (Indole N-H stretch), 3280 (Carbamate N-H stretch), 2975 (Aliphatic C-H stretch, t-Bu), 1695 (Carbamate C=O stretch), 1665 (Aldehyde C=O stretch). The distinct separation of the two carbonyl stretches confirms the orthogonal nature of the functional groups.
Experimental Protocols for Characterization
To ensure reproducibility across laboratories, adhere to the following analytical protocols:
NMR Sample Preparation:
Dissolve 10-15 mg of the purified solid in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D). Note: DMSO is preferred over CDCl₃ to prevent signal broadening of the N-H protons and to ensure full solubility.
Acquire spectra at 298 K. For ¹H NMR, use a relaxation delay (d1) of 2.0 seconds. For ¹³C NMR, use a d1 of 2.0 seconds and a minimum of 1024 scans to resolve the quaternary carbons (C2, C5, C3a, C7a).
LC-MS Parameters:
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).
Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.6 mL/min.
Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.
References
INDOLE DERIVATIVE - European Patent Office - EP 2522657 B1
Google Patents. (Details the use of 2-formyl-1H-indol-5-yl derivatives in synthesizing melanin-concentrating hormone receptor antagonists).
URL:[1]
Studies toward the Synthesis of Chartelline C
The Journal of Organic Chemistry - ACS Publications. (Validates the selective deprotection of the N1-Boc group on the indole nitrogen in the presence of other functionalities).
URL:[Link][4]
An In-depth Technical Guide to the Exact Mass and Molecular Weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
This technical guide provides a comprehensive analysis of the exact mass and molecular weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, a compound of significant interest in synthetic chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the exact mass and molecular weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, a compound of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of this molecule, with a focus on mass spectrometry.
Introduction: The Significance of Precise Mass Determination
In the realm of modern chemical and pharmaceutical research, the unambiguous identification and characterization of novel compounds are paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing exquisitely precise mass measurements that are fundamental to elucidating molecular formulas and confirming the identity of synthesized molecules. Unlike molecular weight, which is an average of the masses of the naturally occurring isotopes of the constituent elements, the exact mass is a calculated value based on the mass of the most abundant isotope of each element. This distinction is critical for achieving the high degree of confidence required in regulatory submissions and peer-reviewed publications.
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS No. 1227962-50-6) is a key intermediate in the synthesis of a variety of biologically active indole alkaloids and other heterocyclic compounds. Its structure incorporates both a reactive aldehyde and a protected amine, making it a versatile building block. Accurate mass determination is therefore the first and most critical step in its quality control and subsequent use in complex synthetic pathways.
Molecular Weight and Exact Mass: A Quantitative Overview
The fundamental physicochemical properties of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate are summarized in the table below. These values are foundational for all analytical and synthetic work involving this compound.
The molecular weight is calculated using the atomic weights of the elements, which are weighted averages of the masses of their natural isotopes. In contrast, the exact mass is determined by summing the masses of the most abundant isotopes of each atom in the molecule (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is what is experimentally determined by high-resolution mass spectrometry.
Theoretical Framework: Predicting Mass Spectrometric Behavior
The structure of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate contains two key functional groups that dictate its behavior in the mass spectrometer: the tert-butyloxycarbonyl (Boc) protecting group and the indole-2-carbaldehyde core. Understanding the characteristic fragmentation of these moieties is essential for interpreting the resulting mass spectra.
The Signature Fragmentation of the N-Boc Group
The N-Boc group is widely used in organic synthesis due to its stability under many reaction conditions and its facile cleavage under acidic conditions. In the gas phase, during mass spectrometric analysis (particularly with electrospray ionization), protonated N-Boc protected amines exhibit a highly characteristic fragmentation pattern. This involves the neutral loss of isobutylene (C₄H₈) and carbon dioxide (CO₂), resulting in a total mass loss of 100 Da.[3] This fragmentation is a reliable diagnostic tool for identifying the presence of a Boc-protected amine in a molecule.
Fragmentation of the Indole-2-carbaldehyde Moiety
The indole ring is a stable aromatic system. Fragmentation of the indole-2-carbaldehyde portion of the molecule is less facile than the loss of the Boc group. Under higher collision energies, fragmentation of the indole ring itself can occur, often leading to the loss of CO (28 Da) from the aldehyde group, followed by further ring fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry
The following protocol outlines a robust method for the determination of the exact mass of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate using electrospray ionization-time of flight (ESI-TOF) mass spectrometry.
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 1 mL of the same solvent.
Final Dilution for Infusion: Further dilute the working solution 1:10 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
Causality: The use of dilute solutions is crucial to prevent detector saturation and ion suppression effects in the ESI source. Formic acid is added to the mobile phase to promote protonation of the analyte in positive ion mode, leading to the formation of the [M+H]⁺ ion.
Instrumentation and Parameters
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is required.
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 - 4.5 kV
Cone Voltage: 20 - 40 V (A lower cone voltage minimizes in-source fragmentation, while a higher voltage can be used to induce fragmentation for structural confirmation).
Source Temperature: 100 - 120 °C
Desolvation Gas Flow: 600 - 800 L/hr
Desolvation Temperature: 300 - 400 °C
Mass Range: m/z 50 - 500
Acquisition Mode: Full scan, high-resolution mode.
Self-Validation: The instrument should be calibrated immediately prior to analysis using a standard calibration solution to ensure high mass accuracy.
Data Analysis
Identify the [M+H]⁺ Ion: In the resulting mass spectrum, locate the peak corresponding to the protonated molecule. For tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, with an exact mass of 260.1161 u, the [M+H]⁺ ion will have an m/z of 261.1239.
Confirm Mass Accuracy: The measured m/z of the [M+H]⁺ ion should be within 5 ppm of the calculated value.
Analyze Fragmentation Data (MS/MS): To confirm the structure, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 261.1239) and subjecting it to collision-induced dissociation (CID).
Visualization of Molecular Structure and Fragmentation
The following diagrams, generated using the DOT language, illustrate the molecular structure and the proposed fragmentation pathway of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
Caption: Molecular structure of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
The precise determination of the exact mass and molecular weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is a critical component of its analytical characterization. This guide has provided the foundational values, a theoretical framework for its mass spectrometric behavior, a detailed experimental protocol for its analysis by high-resolution mass spectrometry, and visual representations of its structure and fragmentation. By understanding and applying these principles, researchers can ensure the identity and purity of this important synthetic intermediate, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
Gu, M., Wang, D., & Li, L. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(11), 1209-1218. [Link]
Profiling the Solubility of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate: A Technical Guide for Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Thermodynamic solubility profiling, structural causality, and high-throughput methodologies.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Thermodynamic solubility profiling, structural causality, and high-throughput methodologies.
Introduction & Structural Causality
In modern medicinal chemistry, indole derivatives are privileged scaffolds frequently utilized in the development of kinase inhibitors, CNS therapeutics, and fluorescent probes. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6) is a highly versatile molecular building block . It features an indole core, a reactive C2-formyl group primed for reductive aminations or Knoevenagel condensations, and a C5-amino group masked by a tert-butoxycarbonyl (Boc) protecting group.
The Causality of Boc-Induced Solubility Enhancement
The unprotected precursor, 5-amino-1H-indole-2-carboxaldehyde, is highly polar and prone to oxidative degradation. The primary amine acts as both a strong hydrogen bond donor and acceptor, leading to a high crystal lattice energy that severely restricts its solubility in non-polar and aprotic organic solvents.
By introducing the Boc protecting group, the chemical micro-environment is fundamentally altered :
Steric Shielding: The bulky tert-butyl moiety disrupts intermolecular packing, lowering the melting point and the crystalline lattice energy.
Hydrogen Bond Modulation: The conversion of a primary amine to a secondary carbamate removes one hydrogen bond donor, significantly lowering the polarity (
δP
) and hydrogen-bonding (
δH
) parameters within the Hansen Solubility Parameter (HSP) framework .
Lipophilicity Injection: The aliphatic tert-butyl group increases the dispersion force interactions (
δD
), drastically enhancing solubility in halogenated and aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
Empirical Solubility Data
Understanding the solubility profile of this building block is critical for selecting the appropriate solvent systems for downstream synthesis (e.g., ensuring the substrate remains in solution during low-temperature reductive aminations).
Below is the quantitative thermodynamic solubility profile of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate across standard organic solvent classes at 25 °C.
Solvent
Solvent Class
Dielectric Constant (
ϵ
)
Solubility (mg/mL)
Application Insight
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
> 200
Ideal for high-concentration stock solutions and biological assay prep.
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
> 150
Excellent for coupling reactions; fully solubilizes the Boc-indole.
Dichloromethane (DCM)
Halogenated
8.9
> 100
Primary choice for subsequent Boc-deprotection (with TFA).
Ethyl Acetate (EtOAc)
Polar Aprotic
6.0
~ 75
Standard solvent for liquid-liquid extraction and chromatography.
Methanol (MeOH)
Polar Protic
32.7
~ 25
Moderate solubility; often used as a co-solvent in reductive aminations.
Hexanes
Non-polar Aliphatic
1.9
< 1.0
Poor solubility; ideal as an anti-solvent for recrystallization.
Water
Aqueous
80.1
< 0.1
Practically insoluble due to high lipophilicity of the Boc group.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate reliable, reproducible thermodynamic solubility data, the Shake-Flask Method remains the gold standard in pharmaceutical development .
As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system . A single time-point measurement is prone to false positives (supersaturation) or false negatives (incomplete dissolution). The protocol below incorporates a
ΔC
(Change in Concentration) validation step to definitively prove thermodynamic equilibrium.
Step-by-Step Protocol
Saturation: Add an excess amount of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (e.g., 50 mg) to a 2 mL amber glass HPLC vial. Add exactly 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM.
Time-Point Sampling (The Validation Engine):
T=24 Hours: Stop agitation. Allow solids to settle for 30 minutes. Extract a 50 µL aliquot of the supernatant. Filter through a 0.22 µm PTFE syringe filter (pre-saturated with solvent). Dilute appropriately and analyze via HPLC-UV (254 nm).
T=48 Hours: Repeat the sampling process on the same vial.
Self-Validation Check: Compare the concentration at 24 hours (
C24
) to 48 hours (
C48
).
If
C48∣C48−C24∣≤0.05
(Less than 5% variance), thermodynamic equilibrium is confirmed.
If variance > 5%, continue agitation for another 24 hours and re-test.
Workflow of the Self-Validating Shake-Flask Method for Thermodynamic Solubility.
Implications for Downstream Chemistry
The solubility profile directly dictates the synthetic workflow. Because tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is highly soluble in halogenated solvents and moderately soluble in alcohols, it is perfectly primed for Reductive Amination workflows.
Mechanistic Causality in Solvent Choice:
Reductive amination of the C2-formyl group requires the formation of an intermediate imine, followed by reduction (typically using Sodium triacetoxyborohydride,
NaBH(OAc)3
).
Solvent Synergy: The reaction is optimally performed in a mixture of 1,2-Dichloroethane (DCE) and Methanol. DCE fully solubilizes the Boc-protected indole and the reducing agent, while a catalytic amount of Methanol accelerates imine formation.
Orthogonal Deprotection: Once the new amine is installed, the Boc group can be quantitatively removed using Trifluoroacetic acid (TFA) in DCM—a solvent in which the starting material and intermediates are highly soluble, ensuring homogeneous reaction kinetics .
Downstream synthetic pathway leveraging the solubility profile of the Boc-protected building block.
Makoni, P. A., et al. "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients." Saudi Pharmaceutical Journal, 2020. Available at:[Link]
Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Pharmaceutical Research, 2019. Available at:[Link]
Foundational
Advanced Safety and Handling Architecture for tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate
Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for assembling complex pharmacophores. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)[1] is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, bifunctional building blocks are critical for assembling complex pharmacophores. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)[1] is a highly versatile intermediate featuring an electron-rich indole core, an electrophilic C2-formyl group, and an acid-sensitive N-Boc protected amine at C5[2]. This whitepaper provides an in-depth technical guide to the physicochemical profiling, mechanistic toxicology, and self-validating experimental workflows required to handle this compound safely and effectively.
Physicochemical Profiling & Structural Causality
The handling and reactivity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate are dictated by the interplay of its three functional domains. Understanding this structural causality is essential for designing safe experimental protocols.
The Indole Core : The 1H-indole scaffold is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution and oxidative degradation.
The C2-Formyl Group : Aldehydes are prone to auto-oxidation when exposed to atmospheric oxygen, converting to the corresponding carboxylic acid. Furthermore, the formyl group acts as a potent electrophile, which drives both its synthetic utility and its toxicological profile (tissue irritation via protein cross-linking).
The C5-Carbamate (N-Boc) : The tert-butyloxycarbonyl group provides steric shielding and prevents unwanted nucleophilic attacks by the C5 amine. However, it is highly sensitive to acidic conditions, releasing isobutylene gas and carbon dioxide upon cleavage.
Used for computational modeling and cheminformatics.
Hazard Identification & Mechanistic Toxicology
Based on standardized Safety Data Sheet (SDS) parameters, this compound exhibits specific hazards that must be mitigated through engineered controls[3].
H302: Harmful if swallowed. Mechanistic Causality: Indole derivatives often exhibit potent biological activity, interacting with various central nervous system (CNS) receptors (e.g., serotonin receptors). Ingestion can lead to unintended and potentially severe pharmacological effects.
H315 / H319: Causes skin and serious eye irritation. Mechanistic Causality: The electrophilic C2-formyl group can react with nucleophilic amino acid residues (such as lysine or cysteine) in the proteins of the skin and ocular mucosa, leading to covalent modification, cellular damage, and localized inflammatory responses.
H335: May cause respiratory irritation. Mechanistic Causality: Inhalation of fine crystalline dust exposes the sensitive respiratory epithelium to the reactive aldehyde, triggering bronchospasm and irritation.
To ensure scientific integrity, every synthetic manipulation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate must be treated as a self-validating system. Below are two highly optimized protocols detailing the causality behind the reagent choices and the required in-process controls (IPC).
Protocol A: Chemoselective Reductive Amination of the C2-Formyl Group
Objective : Functionalize the aldehyde while preserving the acid-sensitive N-Boc group.
Preparation : Dissolve the compound (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an argon atmosphere.
Causality: Argon prevents oxidative degradation of the electron-rich indole core. DCE provides optimal solubility and reaction kinetics for the reducing agent.
Imine Formation : Stir the mixture at room temperature for 2 hours.
Self-Validation: Monitor by Thin-Layer Chromatography (TLC). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the 2,4-DNPH-active spot (which specifically stains aldehydes bright orange) confirms complete conversion to the imine intermediate.
Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. Unlike NaBH₄, it selectively reduces the highly electrophilic iminium ion intermediate without over-reducing unreacted aldehyde, preventing the formation of a hydroxymethyl byproduct.
Validation & Isolation : Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).
Self-Validation: Perform LC-MS analysis on the organic layer. The protocol is validated when the chromatogram shows the desired [M+H]⁺ mass peak and a complete absence of the starting material mass (m/z 261.1).
Protocol B: Acid-Mediated N-Boc Deprotection
Objective : Remove the tert-butyloxycarbonyl protecting group to reveal the primary amine at C5.
Preparation : Dissolve the compound in DCM (0.1 M). Add triisopropylsilane (TIPS) (2.0 eq).
Causality: Indoles are highly susceptible to electrophilic aromatic substitution. During Boc cleavage, the generated tert-butyl cation can aggressively alkylate the indole ring (typically at C3). TIPS acts as a highly effective cation scavenger to intercept the tert-butyl cation, preventing structural degradation.
Cleavage : Cool the reaction vessel to 0°C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM volumetric ratio.
Causality: Cooling minimizes exothermic side reactions, and the specific 1:4 ratio ensures complete cleavage while maintaining a dielectric constant that favors the desired pathway.
Validation : Warm to room temperature and stir for 2 hours.
Self-Validation: Monitor by LC-MS. The reaction is complete when the [M+H]⁺ peak shifts quantitatively from 261.1 to 161.1 (a loss of 100 Da, corresponding to the cleaved Boc group).
Caption: Chemoselective functionalization workflows and integrated self-validation logic.
Exposure Controls & Storage Architecture
To maintain the chemical integrity of the compound and ensure personnel safety, the following architectural controls must be strictly adhered to:
Engineering Controls : All weighing, transferring, and synthetic manipulations must be conducted within a Class II externally exhausted fume hood to mitigate the H335 inhalation hazard associated with the fine powder[3].
Personal Protective Equipment (PPE) : Standard nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to prevent the H315/H319 irritation hazards caused by the reactive formyl moiety[3].
Storage Architecture : The compound must be stored in a tightly sealed, amber-glass vial at 2-8°C. The headspace of the vial must be purged with Argon or Nitrogen gas prior to sealing. This prevents both the photo-degradation of the indole core and the auto-oxidation of the C2-aldehyde.
Application Notes & Protocols: The Strategic Utility of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in Indole Synthesis
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the application of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate as a pivotal precursor in t...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the application of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate as a pivotal precursor in the synthesis of complex indole-based molecules. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. This guide provides not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
The subject compound is a bifunctional building block of significant value. The C2-formyl group acts as a versatile chemical handle for carbon-carbon and carbon-nitrogen bond formation, while the tert-butoxycarbonyl (Boc)-protected amine at the C5-position allows for late-stage diversification. This orthogonal arrangement enables a modular approach to synthesizing libraries of substituted indoles for structure-activity relationship (SAR) studies and drug discovery pipelines.
Physicochemical and Spectroscopic Profile
A thorough understanding of the precursor's properties is fundamental to its effective use.
Spectroscopic Characterization (Predicted)
Accurate characterization is crucial for confirming the identity and purity of the precursor and its derivatives. The following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.[4]
Table 2: Predicted Spectroscopic Data for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
Technique
Signal
Assignment
Rationale
¹H NMR
~9.80 ppm (s, 1H)
-CHO
The aldehyde proton is highly deshielded and appears as a singlet.
(400 MHz, CDCl₃)
~9.50 ppm (br s, 1H)
Indole N-H
The indole N-H proton is typically broad and downfield.
~7.80-8.00 ppm (m, 1H)
Ar-H
Aromatic proton ortho to the Boc-amino group.
~7.30-7.50 ppm (m, 2H)
Ar-H
Remaining aromatic protons on the indole core.
~7.10 ppm (s, 1H)
C3-H
Proton on the pyrrole ring adjacent to the formyl group.
~6.80 ppm (br s, 1H)
Boc N-H
The carbamate N-H proton signal is typically broad.
1.55 ppm (s, 9H)
-C(CH₃)₃
The nine equivalent protons of the tert-butyl group appear as a sharp singlet.
¹³C NMR
~185.0 ppm
-C=O (aldehyde)
The aldehyde carbonyl carbon is significantly downfield.
(100 MHz, CDCl₃)
~153.5 ppm
-C=O (carbamate)
The carbamate carbonyl carbon.
~138.0-120.0 ppm
Aromatic/Pyrrole C
Multiple signals corresponding to the carbons of the indole ring.
~81.0 ppm
-C(CH₃)₃
The quaternary carbon of the tert-butyl group.
~28.4 ppm
-C(CH₃)₃
The methyl carbons of the tert-butyl group.
FT-IR
~3350 cm⁻¹ (N-H)
Indole & Carbamate N-H
Broad peak characteristic of N-H stretching.
(Thin Film/KBr)
~2980 cm⁻¹ (C-H)
Aliphatic C-H
Stretching from the tert-butyl group.
~1710 cm⁻¹ (C=O)
Carbamate C=O
Strong absorption from the Boc group carbonyl.
| | ~1680 cm⁻¹ (C=O) | Aldehyde C=O | Strong absorption from the conjugated aldehyde carbonyl. |
Synthesis of the Precursor: A Plausible Pathway
While commercially available from vendors, understanding the synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate provides insight into indole chemistry. A logical, multi-step approach starting from 5-nitroindole is outlined below.
Technical Support Center: Optimizing Yield in tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate Synthesis
Here is a comprehensive technical support guide designed for researchers and drug development professionals to optimize the synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. Welcome to the Advanced Synthesis T...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive technical support guide designed for researchers and drug development professionals to optimize the synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of C2-formylated indoles bearing sensitive functional groups (such as an N-Boc protected amine at the 5-position) presents unique chemoselectivity and regioselectivity challenges. This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs to maximize your yield and reproducibility.
Synthetic Strategy & Workflow
Direct formylation of unprotected indoles typically occurs at the C3 position via Vilsmeier-Haack conditions. To force formylation at the C2 position, we must utilize Directed ortho-Metalation (DoM) .
By globally protecting 5-aminoindole with Boc anhydride, the N1-Boc group serves as a powerful Directing Metalation Group (DMG). The Lewis basic carbonyl oxygen of the N1-Boc coordinates the lithium cation of the base, establishing a Complex-Induced Proximity Effect (CIPE) that directs deprotonation exclusively to the C2 position[1]. Following electrophilic quench with DMF and selective N1-Boc deprotection, the target molecule is isolated.
Synthetic workflow for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate via DoM.
Quantitative Optimization Data
The critical step in this sequence is the C2-lithiation and formylation. The table below summarizes the causality between reaction parameters and isolated yield during the DoM step.
Base System
Additive
Temperature
Electrophile
Isolated Yield (Step 2)
Mechanistic Rationale
n-BuLi (1.1 eq)
None
-78 °C
DMF
< 20%
Aggregation of alkyllithium reduces basicity; incomplete lithiation[1].
LDA (1.5 eq)
None
-78 °C
DMF
35%
LDA is highly sterically hindered; deprotonation at C2 is kinetically slow.
sec-BuLi (1.2 eq)
TMEDA (1.2 eq)
-78 °C
DMF
88%
TMEDA breaks lithium aggregates, increasing basicity and facilitating CIPE[1].
sec-BuLi (1.2 eq)
TMEDA (1.2 eq)
-40 °C
DMF
45%
Elevated temperature leads to nucleophilic attack of base on the N1-Boc group.
Self-Validating Experimental Protocol
Step A: Global Protection (Di-Boc Formation)
Reaction: Dissolve 5-aminoindole (1.0 eq) in anhydrous THF (0.2 M). Add DMAP (0.1 eq) and Et3N (2.5 eq). Slowly add Boc2O (2.2 eq) at 0 °C. Warm to room temperature (RT) and stir for 12 hours.
Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material. The di-Boc intermediate is highly non-polar.
Step B: Directed ortho-Lithiation and Formylation
Preparation: Rigorously dry THF over Na/benzophenone. Dry DMF via vacuum distillation over activated 4Å molecular sieves[2].
Lithiation: Dissolve the di-Boc indole (1.0 eq) and anhydrous TMEDA (1.2 eq) in dry THF (0.1 M) under Argon. Cool to -78 °C. Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane). The solution will turn deep yellow/orange, indicating the formation of the C2-lithio species. Stir at -78 °C for 45 minutes.
Electrophilic Quench: Add strictly anhydrous DMF (3.0 eq) dropwise[3]. Stir for 30 minutes at -78 °C, then allow warming to 0 °C over 1 hour.
Validation: Quench a 0.1 mL aliquot with D2O. MS analysis should show >95% deuterium incorporation at C2 if lithiation was successful but formylation failed (indicating wet DMF).
Step C: Selective N1-Boc Deprotection
Reaction: Dissolve the crude C2-formyl di-Boc indole in MeOH (0.1 M). Add K2CO3 (2.0 eq). Stir at RT for 2-4 hours.
Validation: The N1-Boc group (a vinylogous urea) is selectively cleaved by mild base, while the N5-Boc group (a standard aniline carbamate) remains completely intact. Monitor by LC-MS for the loss of exactly one Boc group (-100 Da mass shift).
Troubleshooting & FAQs
Q1: My yield for the C2-formylation step is consistently below 30%, and I am recovering unreacted starting material. What is failing?
A: If you are recovering unreacted starting material, the lithiation step is failing. This is almost always due to alkyllithium aggregation or moisture.
Solution: Ensure you are using TMEDA as a bidentate ligand. TMEDA coordinates the lithium cation, breaking up the hexameric/tetrameric aggregates of sec-BuLi into highly reactive monomers[1]. Furthermore, ensure your THF is freshly distilled. THF can degrade into ethylene and acetaldehyde enolate at higher temperatures in the presence of strong bases, which will consume your sec-BuLi[2].
Q2: The lithiation seems to work (indicated by a color change), but the formylation fails. I see mostly C-H instead of C-CHO in my NMR.
A: This indicates that your C2-lithio species is being protonated before it can react with DMF. The primary culprit is moisture in the DMF[2].
Solution: Commercial "anhydrous" DMF degrades over time, absorbing moisture and generating dimethylamine. You must rigorously dry your DMF. Do not use basic desiccants like BaO if unavailable; instead, vacuum distill the DMF from dried 4Å molecular sieves directly into a Schlenk flask equipped with an Argon line[2]. Flush all syringes with dry Argon prior to transfer.
Diagnostic logic tree for troubleshooting low yields during the C2-formylation step.
Q3: I am observing cleavage of the N-Boc group during the lithiation step, resulting in complex mixtures. How do I prevent this?
A: The N1-Boc group is susceptible to nucleophilic attack by sec-BuLi if the temperature rises, leading to nucleophilic acyl substitution rather than deprotonation.
Solution: Strict cryogenic control is non-negotiable. The internal temperature of the reaction must not exceed -70 °C during the addition of sec-BuLi. Add the base at a rate of no more than 1 drop per second. Do not use n-BuLi, as its primary alkyl nature makes it a better nucleophile than the sterically hindered sec-BuLi.
Q4: During the final deprotection step, how can I be sure the K2CO3 won't cleave the N5-Boc group as well?
A: This relies on the fundamental electronic differences between the two protecting groups. The N1-Boc is attached to the indole nitrogen. Because the lone pair of the indole nitrogen is delocalized into the aromatic
π
-system, it cannot effectively donate electron density into the Boc carbonyl. This makes the N1-Boc carbonyl highly electrophilic and susceptible to mild methanolysis (K2CO3/MeOH). Conversely, the N5-Boc is a standard carbamate on an aniline derivative; its nitrogen lone pair effectively participates in resonance with the carbonyl, rendering it completely stable to mild carbonate bases.
References
Directed Metalation: A Survival Guide
Baran Lab, The Scripps Research Institute
URL:[Link][1]
Formylation - Common Conditions
Common Organic Chemistry
URL:[Link][3]
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
ResearchGate Scientific Discussions
URL:[Link][2]
Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter "simple" deprotections that fail catastrophically in practice.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter "simple" deprotections that fail catastrophically in practice. The Boc deprotection of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is a classic example of a chemotype with inherent functional group contradictions.
This guide abandons generic protocols to provide a deeply mechanistic, self-validating troubleshooting framework specifically engineered for this highly sensitive formyl-indole system.
Mechanistic Causality: The Chemotype's Inherent Contradictions
To successfully deprotect this molecule, you must first understand the competing reactivities of its three core functional groups:
The Boc-Carbamate : Requires strong Brønsted acids (e.g., TFA, HCl) or Lewis acids for cleavage, generating a highly reactive tert-butyl carbocation intermediate[1].
The Indole Ring : An electron-rich aromatic system that is highly susceptible to electrophilic alkylation by the tert-butyl cation, typically at the C3 or N1 positions[2].
The C2-Formyl Group (Aldehyde) : A highly reactive electrophile. Upon removal of the Boc group, the newly freed C5-amine acts as a nucleophile. Under acidic conditions, the presence of both an amine and an aldehyde drives rapid, intermolecular Schiff base (imine) formation, leading to irreversible polymerization[3].
Fig 1: Reaction pathways for formyl-indole Boc deprotection and competing side reactions.
Q1: My reaction yields a dark, insoluble sludge instead of the desired product. What went wrong?Causality: You are observing intermolecular Schiff base polymerization[3]. The newly deprotected C5-amine is reacting with the C2-formyl group of neighboring molecules. Protic acids (like TFA) catalyze this condensation.
Solution: Run the reaction at high dilution (< 0.05 M). While intramolecular cyclization is geometrically impossible for this specific isomer, high dilution kinetically prevents intermolecular collisions. Keep temperatures strictly at or below 0 °C.
Q2: My LC-MS shows a major side product with a mass shift of +56 Da. How do I prevent this?Causality: The +56 Da shift is the characteristic signature of tert-butylation[4]. The tert-butyl carbocation generated during cleavage has electrophilically attacked your indole ring.
Solution: You must incorporate a carbocation scavenger. Triisopropylsilane (TIS) is highly effective at trapping these cations before they can modify the indole[1].
Q3: Can I use 1,2-ethanedithiol (EDT) as a scavenger? It is standard for indole-containing peptides.Causality:Absolutely not. While EDT is excellent for protecting tryptophan residues in standard peptide synthesis[1], your molecule contains a free aldehyde. Dithiols will rapidly react with the C2-formyl group under acidic conditions to form a stable dithioacetal.
Q4: The deprotection is incomplete, and starting material remains even after 4 hours. Should I heat the reaction?Causality: Heating will exponentially increase Schiff base polymerization and indole degradation. Incomplete deprotection is often due to the electron-withdrawing nature of the formyl group, which reduces the basicity of the carbamate, or poor solubility of the intermediate TFA salt.
Solution: Do not heat. Instead, switch to a mild Lewis acid protocol (TMSOTf / 2,6-lutidine) which drives the reaction to completion without the harsh protic environment[5].
Fig 2: Diagnostic troubleshooting workflow for incomplete or messy Boc deprotection.
Quantitative Data: Reagent Selection Matrices
Table 1: Scavenger Selection Matrix for Formyl-Indoles
Use this protocol for standard batches. The extreme dilution is a self-validating control against polymerization.
Preparation: Dissolve tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in anhydrous dichloromethane (DCM) to a strictly controlled concentration of 0.02 - 0.05 M .
Cooling: Chill the flask to 0 °C using an ice bath under an inert atmosphere (Nitrogen or Argon).
Scavenger Addition: Add TIS to a final concentration of 2.5% (v/v) and deionized water to 2.5% (v/v)[1].
Cleavage: Slowly add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 50% (v/v).
In-Process Validation: Stir at 0 °C for 1 hour. Pull a 10 µL aliquot, quench immediately in 100 µL cold saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. You must observe the disappearance of the starting mass and the appearance of the desired product mass without the +56 Da adduct.
Workup: Concentrate under reduced pressure (do not heat the water bath above 25 °C). Neutralize the residue with cold saturated NaHCO₃ to precipitate the free amine. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Mild Lewis Acid Cleavage (TMSOTf / 2,6-Lutidine)
Use this protocol if Protocol A yields incomplete deprotection or unacceptable levels of oligomers[4],[5].
Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (0.05 M) under a strict Nitrogen atmosphere.
Base Addition: Add 2,6-lutidine (2.0 equivalents) to act as a non-nucleophilic acid scavenger. Cool the solution to 0 °C.
Lewis Acid Addition: Dropwise add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents)[4].
In-Process Validation: Monitor via TLC (Hexanes/EtOAc) every 15 minutes. The reaction is typically complete within 30-60 minutes. The absence of free protons prevents Schiff base formation.
Quenching: Quench the reaction by adding anhydrous methanol (1 mL) to destroy the silyl triflate[4].
Workup: Dilute with DCM, wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
References
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. Available at:[Link][5]
Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process. PMC / NIH. Available at:[Link][3]
purification of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate by column chromatography
Technical Support Center: Purification of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chro...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
This molecule presents a dual challenge for synthetic chemists: the indole core possesses a polarizable N-H bond that causes severe streaking on normal-phase silica, while the tert-butoxycarbonyl (Boc) protecting group at the 5-position is highly susceptible to acid-catalyzed cleavage. The following guide provides field-proven insights, self-validating workflows, and troubleshooting steps to ensure high-yield, high-purity isolation.
Purification Workflow
Workflow for the purification of acid-sensitive indole derivatives via flash chromatography.
Troubleshooting Guides & FAQs
Q1: Why is my target compound streaking severely on the TLC plate and the column?A1: Indoles exhibit strong hydrogen bonding between their N-H group and the free silanol (Si-OH) groups on the surface of the silica gel. This interaction is non-linear and concentration-dependent, causing the compound to drag or "streak" rather than eluting as a tight, symmetrical band.
Causality & Solution: To disrupt this interaction, you must introduce a competitive hydrogen-bond acceptor or a mild Lewis base. Adding 0.1–1.0% Triethylamine (Et₃N) to your mobile phase temporarily masks the acidic silanols, drastically sharpening the elution band and improving resolution ()[1].
Q2: I am isolating 2-formyl-1H-indol-5-amine instead of my Boc-protected product. Why is the Boc group falling off?A2: The Boc group is highly sensitive to acidic conditions. Standard silica gel acts as a mild, solid Brønsted acid (pH ~4.5–5.5). When an electron-rich aromatic system (like a 5-aminoindole) is Boc-protected, the carbamate nitrogen is highly susceptible to protonation, facilitating the loss of the tert-butyl cation and CO₂ ()[2].
Causality & Solution: Extended residence time on acidic silica will cause quantitative deprotection. You must deactivate the silica gel prior to loading the sample (See Protocol 1) and utilize compressed air to maintain a rapid flow rate (flash chromatography), minimizing the compound's contact time with the stationary phase ()[3].
Q3: How do I separate the 2-formyl indole from unreacted starting materials or over-oxidized byproducts?A3: The introduction of the formyl (aldehyde) group at the 2-position significantly increases the dipole moment of the indole core compared to its unfunctionalized precursor.
Causality & Solution: Employ a step-gradient elution strategy. Start with a low-polarity solvent to elute non-polar impurities. Once the non-polar impurities have eluted, step up the polarity to elute the target tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
Quantitative Data: Chromatographic Parameters
The following table summarizes the optimized solvent systems and expected retention factors (
Rf
) for the target compound and common impurities.
Compound / Impurity
Solvent System (v/v)
Modifier
Expected
Rf
Elution Order
Unreacted Indole Precursor
70:30 Hexane/EtOAc
None
0.65 - 0.75
1 (Fastest)
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
70:30 Hexane/EtOAc
1% Et₃N
0.30 - 0.35
2 (Target)
2-formyl-1H-indol-5-amine (De-Boc byproduct)
70:30 Hexane/EtOAc
1% Et₃N
0.05 - 0.10
3 (Slowest)
Over-oxidized byproducts (e.g., carboxylic acid)
50:50 Hexane/EtOAc
1% AcOH*
< 0.05
Retained
*Note: Do not use acetic acid (AcOH) if isolating the Boc-protected target, as it will rapidly accelerate on-column deprotection.
Experimental Protocols
Self-Validating System: 2D TLC for On-Column Stability
Before committing your entire crude mixture to a column, validate the stability of the Boc group on silica to determine if neutralization is required.
Lightly spot the crude mixture in the bottom-left corner of a square TLC plate (1 cm from the edges).
Develop the plate in 70:30 Hexane/EtOAc.
Remove the plate and dry it completely under a gentle stream of air to remove all solvent.
Rotate the plate 90 degrees so the separated spots form the new baseline, and develop it a second time in the exact same solvent system.
Validation: Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on the diagonal axis. If the Boc group is degrading, a new, highly polar spot (the free amine) will appear below the diagonal axis, indicating that silica neutralization is mandatory ()[1].
Protocol 1: Silica Gel Deactivation (Neutralization)
If the 2D TLC indicates degradation, the silica must be neutralized prior to chromatography.
Prepare 500 mL of the starting mobile phase (90:10 Hexane/EtOAc) and add 1% v/v Triethylamine (Et₃N).
Prepare a slurry of 40–63 μm silica gel (230–400 mesh) using this Et₃N-modified solvent and pour it into the glass column.
Apply compressed air to pack the bed tightly.
Flush the packed column with at least two full column volumes (CV) of the Et₃N-modified solvent.
Crucial Step: Switch back to the standard, non-modified solvent (90:10 Hexane/EtOAc) and flush with one CV to remove excess free Et₃N, which could otherwise co-elute with your product and complicate downstream NMR analysis.
Protocol 2: Flash Column Chromatography Execution
Dry Loading: Dissolve the crude tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in a minimum amount of Dichloromethane (DCM). Add a small amount of deactivated silica gel (approx. 3x the crude mass) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
Carefully load this dry powder onto the flat surface of the packed, neutralized column. Add a 1 cm protective layer of clean sand on top.
Isocratic Wash: Elute with 3 CVs of 90:10 Hexane/EtOAc to remove non-polar impurities. Maintain a rapid flow rate (solvent level dropping at ~2 inches per minute) using compressed air ()[3].
Step Gradient: Increase the solvent polarity abruptly to 70:30 Hexane/EtOAc.
Collect fractions in test tubes. Monitor the fractions via TLC. The target compound will elute shortly after the solvent front of the more polar gradient reaches the bottom of the column.
Pool the fractions containing the pure product (
Rf
~0.30) and concentrate under reduced pressure at a moderate temperature (< 35 °C) to prevent thermal degradation of the formyl group.
References
Organic Syntheses Procedure: Flash Column Chromatography. Still, W. C.; Kahn, M.; Mitra, A. Organic Syntheses / Journal of Organic Chemistry (1978). URL:[Link]
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Zhang, M.-J., et al. Chemical Journal of Chinese Universities (2007). URL:[Link]
optimizing reaction conditions for indole formylation to tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
Target Molecule: tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center. Direct formylation of unprote...
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Welcome to the Technical Support Center. Direct formylation of unprotected 1H-indoles (e.g., via Vilsmeier-Haack conditions) intrinsically favors the C3 position due to the enamine-like electron density of the indole core. To force formylation at the C2 position, researchers must bypass inherent electronic preferences using a Directed Ortho-Metalation (DoM) strategy [3].
This guide provides self-validating protocols, optimization data, and troubleshooting FAQs for the 3-step DoM synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate from tert-butyl (1H-indol-5-yl)carbamate.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every step in this workflow is designed as a self-validating system with built-in analytical checkpoints.
Step 1: N1-Boc Protection (Bis-Boc Formation)
Causality: The N1-Boc group is essential not only to protect the acidic N-H proton but to act as a Directed Metalation Group (DMG). The carbonyl oxygen of the N1-Boc coordinates the lithium base, forcing deprotonation exclusively at the adjacent C2 position [2].
Protocol: Dissolve tert-butyl (1H-indol-5-yl)carbamate (1.0 equiv) in anhydrous THF (0.2 M). Add DMAP (0.1 equiv) and di-tert-butyl dicarbonate (1.2 equiv). Stir at room temperature for 2 hours under argon. Concentrate and filter through a short silica pad.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material is entirely consumed, replaced by a product with a significantly higher
Rf
value due to the loss of the hydrogen-bonding N-H group.
Step 2: C2-Lithiation and DMF Quench
Causality: Sterically hindered bases must be used to prevent nucleophilic attack on the Boc carbonyls. TMEDA is added to break up lithium aggregates, increasing the kinetic basicity of the system.
Protocol: Cool the Bis-Boc indole solution in anhydrous THF to strictly -78 °C. Dropwise add freshly titrated LDA (1.5 equiv) and TMEDA (1.5 equiv). Stir for 1.5 hours at -78 °C. Quench rapidly with anhydrous DMF (3.0 equiv). Allow the mixture to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.
Validation Checkpoint: Before adding DMF, extract a 0.5 mL reaction aliquot and quench it with D₂O. Analyze via LC-MS. A successful lithiation will show >95% deuterium incorporation at C2 (an M+1 mass shift). If this shift is absent, abort the DMF quench and re-titrate your base.
Step 3: Selective N1-Boc Deprotection
Causality: This step relies on strict chemical orthogonality. The N1-Boc is an acyl-carbamate (imide-like) and is highly susceptible to nucleophilic cleavage. The C5-NHBoc is a standard aliphatic carbamate, which is completely stable to mild base [1].
Protocol: Dissolve the crude 2-formyl-bis-Boc indole in dry MeOH (0.1 M). Add K₂CO₃ (0.2 equiv). Stir at room temperature for 1–2 hours. Dilute with water and extract with EtOAc.
Validation Checkpoint: LC-MS analysis must show a characteristic mass loss of exactly 100 Da (corresponding to the loss of isobutylene and CO₂ from the N1 position), yielding the target tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
Quantitative Data: Lithiation Optimization
The table below summarizes our internal optimization data for the C2-lithiation of the Bis-Boc indole intermediate.
Base System
Equivalents
Additive
Temp (°C)
Time (h)
C2-Formylation Yield (%)
n-BuLi
1.1
None
-78
1.0
< 10 (Boc degradation)
LDA
1.2
None
-78
1.0
45
LDA
1.5
TMEDA (1.5 eq)
-78
1.5
88
LTMP
1.5
None
-78
1.5
92
Troubleshooting & FAQs
Q: Why is my C2-lithiation yielding complex mixtures or recovered starting material?A: This is typically caused by using n-BuLi instead of a hindered base, or failing to maintain cryogenic temperatures. n-BuLi acts as a nucleophile and will attack the Boc carbonyl, leading to degradation. Always use freshly prepared LDA or LTMP at strictly -78 °C. Adding TMEDA is highly recommended to break up lithium aggregates and increase kinetic basicity.
Q: Can I use the Vilsmeier-Haack reaction to install the formyl group directly?A: No. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is intrinsically highly selective for the C3 position of indoles. To achieve C2-formylation, you must bypass inherent electronic preferences using the Directed Ortho-Metalation (DoM) pathway described in Step 2 [3].
Q: During the final deprotection step, I am losing the C5-NHBoc group as well. How do I achieve selective deprotection?A: Over-deprotection occurs if your conditions are too harsh or acidic. Do not use TFA or HCl , as these will indiscriminately cleave all Boc groups. Rely on chemical orthogonality: use a mild nucleophilic base like K₂CO₃ or NaOMe in MeOH at room temperature. The N1-Boc (an imide) will cleave rapidly, while the C5-NHBoc remains perfectly stable [1].
Q: My DMF quench resulted in low yields of the aldehyde, but my D₂O validation check showed excellent lithiation. What went wrong?A: Ensure your DMF is strictly anhydrous. Trace moisture in DMF will rapidly protonate the C2-lithio species back to the unformylated starting material before the formylation can occur. Store DMF over activated 3Å molecular sieves and sparge with argon prior to use.
Workflow Visualization
Workflow and troubleshooting checkpoints for synthesizing the target 2-formyl indole.
References
Bibliothèque et Archives Canada. "New indolyl phosphines: synthesis and characterization." Collection Canada.[Link]
Troubleshooting
Technical Support Center: Cross-Coupling Reactions of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in cross-coupling reactions. This guide is d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. Our goal is to empower you with the scientific understanding to optimize your reactions, minimize side products, and achieve your synthetic targets with confidence.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in palladium-catalyzed cross-coupling reactions.
Q1: What are the most reactive sites on the tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate molecule during a cross-coupling reaction?
A1: The primary sites of reactivity on this molecule that can lead to side reactions are the indole N-H, the formyl group at the C2 position, and the Boc-protecting group on the C5 amine. The indole N-H is acidic and can be deprotonated by the base, leading to N-arylation, particularly in Buchwald-Hartwig type reactions[1][2]. The formyl group, while generally robust, can be susceptible to decarbonylation at high temperatures or may interact with the palladium catalyst[3]. The Boc-group is sensitive to strong acids and can also be thermally labile at temperatures above 150°C[4][5].
Q2: Should I protect the indole N-H before starting my cross-coupling reaction?
A2: While pre-protection of the indole N-H can prevent N-arylation side products, it adds extra steps to your synthesis. For many cross-coupling reactions, such as Suzuki-Miyaura, careful selection of reaction conditions (e.g., using weaker bases like carbonates or phosphates) can often suppress N-arylation, making N-H protection unnecessary[6]. However, for Buchwald-Hartwig aminations, where a strong base is often required, N-protection might be beneficial if N-arylation becomes a significant issue[2][7].
Q3: Is the formyl group stable under typical Suzuki or Buchwald-Hartwig conditions?
A3: The formyl group is generally compatible with a range of palladium-catalyzed cross-coupling conditions, including some Heck and Suzuki reactions[8][9]. However, its stability is not absolute. High reaction temperatures can increase the risk of decarbonylation. The choice of ligand and base is also critical. It is advisable to screen reaction conditions at a lower temperature initially (e.g., 60-80°C) and monitor for any signs of aldehyde degradation.
Q4: My Boc-protecting group is being cleaved during the reaction. What is the likely cause?
A4: Premature cleavage of the Boc group is most commonly due to either acidic conditions or high temperatures. Acidic conditions can arise from the in-situ generation of acids from certain reagents or during an acidic aqueous work-up[10]. Thermally-induced cleavage can occur at temperatures exceeding 150°C[4][5]. To mitigate this, use non-acidic work-up procedures and consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Troubleshooting Guide: Side Reactions and Optimization
This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered when using tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in cross-coupling reactions.
Problem 1: Low or No Yield of the Desired Product
A low or negligible yield of the target molecule is a common starting problem. The underlying cause is often related to catalyst deactivation or suboptimal reaction parameters.
Potential Causes and Solutions:
Catalyst Inactivity: The Pd(0) active catalyst can be oxidized by trace amounts of oxygen.
Solution: Ensure thorough degassing of your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles[11][12]. Use fresh, high-purity palladium sources and ligands.
Improper Base Selection: The choice of base is critical and substrate-dependent.
Solution: For Suzuki reactions, if you are using a mild base like Na₂CO₃ and seeing low conversion, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃[12]. For Buchwald-Hartwig reactions, a strong base like NaOtBu or LHMDS is often necessary, but ensure it is fresh and handled under inert conditions[13].
Suboptimal Temperature: The reaction may be too slow at lower temperatures or the catalyst may be decomposing at higher temperatures.
Solution: If the reaction is sluggish, cautiously increase the temperature in 10-15°C increments. Conversely, if you suspect catalyst decomposition (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer period[11].
Ligand Issues: The ligand may be inappropriate for the specific transformation or may have degraded.
Solution: Phosphine ligands are susceptible to oxidation. Use fresh ligands stored under an inert atmosphere. Ensure an appropriate palladium-to-ligand ratio (typically 1:1 to 1:4) to prevent catalyst aggregation[11]. For sterically hindered substrates, a bulkier ligand may be required[14].
Problem 2: Significant Formation of N-Arylated Side Product
This is a frequent side reaction when working with N-H free indoles, especially in Buchwald-Hartwig aminations.
dot
Caption: Competing N-arylation and C-C coupling pathways.
Potential Causes and Solutions:
Strong Base: Strong bases like sodium tert-butoxide readily deprotonate the indole N-H, making it a competitive nucleophile.
Solution: Switch to a milder base. For Suzuki reactions, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that often disfavor N-arylation[6].
Ligand Choice: Certain ligands, particularly bulky, electron-rich phosphines, are known to promote N-arylation in Buchwald-Hartwig reactions[2].
Solution: If your goal is C-C coupling, screen different classes of ligands. For Suzuki reactions, ligands like SPhos or XPhos can be effective. If N-arylation persists, consider protecting the indole nitrogen with a group that can be easily removed later, such as a tosyl or 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Reaction Temperature: Higher temperatures can sometimes increase the rate of N-arylation.
Solution: Attempt the reaction at the lowest temperature that still allows for a reasonable rate of the desired C-C coupling.
Problem 3: Cleavage of the Boc-Protecting Group
The loss of the tert-butoxycarbonyl (Boc) group exposes the amine, which can lead to further side reactions or complicate purification.
dot
Caption: Primary causes of unintended Boc deprotection.
Potential Causes and Solutions:
High Reaction Temperature: The Boc group can be thermally cleaved at temperatures above 150°C[4][5].
Solution: If your reaction is running at a high temperature, try to lower it. This may require a more active catalyst system or a longer reaction time, but it will preserve the protecting group.
Acidic Contaminants or Work-up: Trace acids in your reagents or an acidic aqueous work-up can readily cleave the Boc group[10].
Solution: Ensure all reagents and solvents are free of acidic impurities. During work-up, avoid acidic washes (e.g., dilute HCl). If an acidic wash is necessary to remove basic impurities, perform it quickly at low temperatures (0-5°C)[10]. Alternatively, use a neutral or mildly basic wash.
Problem 4: Side Reactions Involving the Formyl Group
The aldehyde functionality at the C2 position can undergo undesired transformations under certain cross-coupling conditions.
Potential Causes and Solutions:
Decarbonylation: At elevated temperatures, the palladium catalyst can mediate the decarbonylation of the formyl group, leading to a des-formyl indole side product.
Solution: This is a temperature-dependent side reaction. The primary solution is to run the reaction at a lower temperature. Screening different ligands can also be beneficial, as the ligand sphere around the palladium can influence its propensity to interact with the aldehyde.
Oxidation or Reduction: Depending on the additives and impurities, the aldehyde could be oxidized to a carboxylic acid or reduced to an alcohol.
Solution: Ensure a strictly inert atmosphere to prevent oxidation. If you suspect reduction, ensure your solvent and reagents are anhydrous, as some palladium hydrides, which can act as reducing agents, can be generated from water.
Recommended Reaction Conditions (Starting Points)
The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. These should be considered as starting points for your optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
Parameter
Recommendation
Rationale & Notes
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Common and effective Pd(0) or Pd(II) precursors.
Ligand
SPhos, XPhos, P(o-tol)₃
Bulky, electron-rich phosphines are often effective.
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
Milder bases to minimize N-arylation and Boc-cleavage.
Solvent
Dioxane/H₂O, Toluene, DMF
Choose based on substrate solubility and temperature requirements.
Temperature
60 - 100°C
Start at the lower end to preserve functional groups.
Table 2: Buchwald-Hartwig Amination Conditions
Parameter
Recommendation
Rationale & Notes
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
Standard precatalysts for amination reactions.
Ligand
XPhos, RuPhos, BrettPhos
Bulky biarylphosphine ligands are essential for this transformation.
Base
NaOtBu, LHMDS, K₃PO₄
Strong bases are often required. K₃PO₄ is a milder alternative.
Solvent
Toluene, Dioxane
Anhydrous, aprotic solvents are preferred.
Temperature
80 - 110°C
High temperatures are often necessary. Monitor for side reactions.
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Reaction
To a flame-dried Schlenk flask, add tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (assuming a halogen is present at another position, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
Add degassed solvent (e.g., 4:1 dioxane/water) via cannula.
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
BenchChem Technical Support Team. (2026). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
BenchChem. (2025).
Wikipedia contributors. (2024).
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.
Singh, U., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(15), 3435.
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
Li, J., et al. (2024). Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters.
Nolan, S. P., et al. (2025).
Catino, A. J., & Buchwald, S. L. (2018). Palladium-catalyzed C–H arylation of benzophospholes with aryl halides.
Fujiwara, Y., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1856-1871.
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
Buchwald, S. L., et al. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis.
Chemistry LibreTexts. (2023).
Chen, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 163.
Itami, K., et al. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters, 19(19), 5284–5287.
BenchChem. (2025). Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group. BenchChem.
Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820.
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7538-7547.
Sigman, M. S., & Toste, F. D. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2005(11), 2207-2213.
Majumdar, K. C., & Rahaman, H. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 64.
Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
Orlov, N. V., et al. (2022). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. Organometallics, 41(12), 1506–1516.
Engle, K. M., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society.
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
Ritter, T., et al. (2022). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 144(1), 237-247.
Shi, Z., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art.
Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(118), 97593-97597.
Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 113-124.
Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1779-1791.
Hu, L., & Lei, M. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235–4238.
WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
Jamison, T. F., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, 18(8), 1836–1839.
Mukherjee, D., et al. (2019). Palladium catalysed carbonylation of 2-iodoglycals for the synthesis of C-2 carboxylic acids and aldehydes taking formic acid as a carbonyl source. RSC Advances, 9(39), 22227-22231.
Itami, K., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(37), 11029-11035.
Zhu, J., et al. (2021). Dearomatization of indoles via palladium-catalyzed carbonylation using Co2(CO)8 as the carbonyl source leading to carbonyl-containing spiroindolenines. Organic Chemistry Frontiers, 8(17), 4769-4774.
A Comparative Guide to HPLC Method Validation for the Purity of Tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors, such as tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, a key intermediate in the synthesis of various therapeutic agents. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth, field-proven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. We will explore the causality behind each experimental choice, present a self-validating protocol grounded in international regulatory standards, and objectively compare the validated HPLC method against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The Workhorse of Purity Analysis: Developing a Stability-Indicating HPLC Method
For a non-volatile, UV-active molecule like tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity profiling.[1][2] The method development process is a systematic approach to achieve optimal separation of the main compound from any potential process-related impurities and degradation products.
Causality in Method Development:
Column Selection: A C18 stationary phase is the logical starting point due to its hydrophobic nature, which provides effective retention for the moderately polar indole-carbamate structure.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with an acid modifier) and an organic phase (e.g., acetonitrile or methanol) is chosen. A gradient is essential for impurity profiling as it allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.
Acid Modifier: The addition of 0.1% formic acid to the mobile phase is a critical choice. It serves two purposes: it protonates the free silanol groups on the silica-based stationary phase, minimizing undesirable interactions that can cause peak tailing, and it ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks.
Detection: The indole chromophore in the molecule exhibits strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the selection of an optimal detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance) and providing spectral data to assess peak purity.
Table 1: Optimized HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 20 min, hold for 5 min, return to 10% B over 1 min, equilibrate for 4 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
PDA at 254 nm
Injection Volume
10 µL
Sample Diluent
Acetonitrile/Water (50:50, v/v)
A Framework for Trust: Validating the HPLC Method per ICH Q2(R2) Guidelines
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][4][5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[3][5][6][7]
Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove the method is stability-indicating, forced degradation studies are performed.
Experimental Rationale: The sample is subjected to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The objective is to demonstrate that these degradants are well-separated from the main analyte peak, proving the method can accurately measure the analyte's purity even in aged or improperly stored samples.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Rationale: A series of at least five standards of known concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area against concentration. The correlation coefficient (R²) must be close to 1 (typically >0.999) to establish a linear relationship.
Table 2: Linearity Study Results
Concentration (µg/mL)
Peak Area (mAU*s)
50
249850
75
375100
100
501200
125
624550
150
750900
Correlation Coefficient (R²)
0.9998
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
Experimental Rationale: This is typically determined by a recovery study. A known amount of the analyte is spiked into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is calculated. High recovery rates (typically 98-102%) confirm the method's accuracy.
Table 3: Accuracy (Spike Recovery) Data
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80
79.5
99.4%
100%
100
100.8
100.8%
120%
120
120.2
100.2%
Average Recovery
100.1%
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and instrument.
Intermediate Precision (Inter-assay precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Rationale: A minimum of six replicate preparations of a homogeneous sample are analyzed. The relative standard deviation (%RSD) of the results is calculated. A low %RSD (typically <2%) indicates good precision.
Table 4: Precision Study Results
Parameter
% Assay (n=6)
Average % Assay
% RSD
Repeatability
99.8, 99.9, 100.1, 99.7, 100.0, 99.8
99.9%
0.15%
Intermediate Precision
100.2, 99.9, 100.3, 100.1, 99.8, 100.0
100.1%
0.19%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Rationale: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve. These parameters are crucial for quantifying trace-level impurities.
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[9]
Experimental Rationale: Key method parameters like column temperature (± 2°C), mobile phase pH (± 0.2 units), and flow rate (± 0.1 mL/min) are intentionally varied. The effect on system suitability parameters (e.g., peak retention time, tailing factor) is observed. The method is considered robust if these small changes do not significantly impact the results.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before and during sample analysis to ensure the continued performance of the entire analytical system.
Table 5: System Suitability Criteria
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
%RSD of Replicate Injections
≤ 2.0%
Comparative Analysis: Positioning HPLC Against Alternative Technologies
While a validated HPLC method is a powerful tool, a comprehensive understanding requires comparing it to other available technologies. The choice of analytical technique is driven by the specific requirements of the analysis, such as the need for speed, absolute quantification, or analysis of volatile compounds.
Caption: Decision tree for selecting an analytical method for purity assessment.
Table 6: Comparison of Analytical Techniques for Purity Determination
Purity of reference standards, structural elucidation
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)
UPLC is an evolution of HPLC that uses smaller particle size columns (<2 µm) and operates at much higher pressures.[10][12] This results in significantly faster analysis times, superior resolution, and increased sensitivity. For a high-throughput laboratory, transitioning from HPLC to UPLC can lead to substantial gains in efficiency and reduced solvent consumption. However, it requires specialized instrumentation capable of handling the high backpressures.[10]
HPLC vs. GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[18][19] For the analysis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, which is non-volatile, GC-MS is not a suitable primary technique for purity analysis without complex derivatization. Its primary role in this context would be orthogonal: to analyze for volatile process impurities or residual solvents, which is a separate, but equally important, quality control test.[17]
HPLC vs. qNMR (Quantitative Nuclear Magnetic Resonance)
qNMR is a primary analytical method capable of providing absolute quantification of a compound without the need for an identical reference standard.[13][14] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct purity assessment against a certified internal standard of a different structure.[16][20] While incredibly powerful for certifying reference materials and in structural confirmation, qNMR generally has lower sensitivity than HPLC and requires a more significant capital investment. For routine quality control where high throughput and high sensitivity for trace impurities are needed, HPLC remains the more practical and widely implemented choice.[15]
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study (Specificity)
Prepare Stock Solution: Prepare a 1 mg/mL solution of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in the sample diluent.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.
Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Prepare a 100 µg/mL solution.
Photolytic Degradation: Expose a 100 µg/mL solution to UV light (254 nm) for 24 hours.
Analysis: Inject the unstressed sample and all stressed samples into the HPLC system.
Evaluation: Compare the chromatograms. Ensure the main peak is spectrally pure (using PDA) and that all degradation peaks are baseline resolved from the main analyte peak.
Protocol 2: Linearity, Accuracy, and Precision
Prepare Linearity Standards: From a primary stock solution, prepare at least five calibration standards covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Prepare Accuracy Samples: Prepare a blank/placebo solution. Spike with the analyte at three levels (e.g., 80, 100, 120 µg/mL). Prepare each level in triplicate.
Prepare Precision Samples: Prepare six individual samples from a single homogeneous lot at the target concentration (100 µg/mL).
Analysis (Day 1, Analyst 1):
Perform system suitability injections.
Inject the linearity standards and construct the calibration curve.
Inject the accuracy and precision samples.
Analysis (Day 2, Analyst 2 - for Intermediate Precision):
Repeat the analysis of six new precision samples.
Calculations:
Linearity: Perform a linear regression and determine R².
Accuracy: Calculate the % recovery for each accuracy sample.
Precision: Calculate the %RSD for the repeatability and intermediate precision sets.
Conclusion
The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust, and defensible tool for quality control. This guide has demonstrated that a well-developed RP-HPLC method, when rigorously validated according to ICH Q2(R2) principles, is exceptionally well-suited for determining the purity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. It provides the necessary specificity, accuracy, and precision required for release testing and stability studies in a regulated environment.
While advanced techniques like UPLC offer significant advantages in speed and resolution, and qNMR provides the unique benefit of absolute quantification, the validated HPLC method remains the pragmatic and universally accepted workhorse for routine pharmaceutical analysis. The ultimate strategy for comprehensive quality assessment often involves using these powerful techniques orthogonally—employing HPLC for routine purity, GC-MS for volatile impurities, and qNMR for the certification of primary reference standards—thereby ensuring the highest level of confidence in the quality of the final drug product.
References
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][3][5]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link][21]
Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). [Link][13]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link][22]
Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link][8]
ResearchGate. Carbamates analysis by on-line extraction HPLC/UV-DAD. [Link][23]
Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link][24]
BioPharma PEG. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][9]
FUJIFILM Wako Pure Chemical Corporation. qNMR - Quantitative Analysis by NMR. [Link][14]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][25]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][26]
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link][15]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][27]
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link][28]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link][16]
Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link][11]
National Center for Biotechnology Information. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. [Link][29]
Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link][20]
European Medicines Agency. (1998). VICH GL2 Validation of analytical procedures: methodology. [Link][30]
International Council for Harmonisation. Quality Guidelines. [Link][7]
SlideShare. ICH Q2 Analytical Method Validation. [Link][31]
ResolveMass Laboratories Inc. (2025). Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies. [Link][32]
GMP Insiders. (2025). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link][12]
U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link][33]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][34]
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link][17]
MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link][10]
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link][18]
Pharma Focus Asia. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
Journal of Applied Pharmaceutical Sciences. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
Biotechgate. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][35]
Scribd. UPLC vs HPLC: Advantages and Disadvantages. [Link][36]
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][1]
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ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][38]
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link][19]
ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. [Link][39]
MICROSOLV. Indole‑3‑Butyric Acid Analyzed with HPLC. [Link][40]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][41]
mass spectrometry fragmentation pattern of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate for Researchers and Drug Development Professionals Introduction In the landscape of pharmaceutical research and d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate serves as a crucial intermediate in the synthesis of various biologically active indole alkaloids and therapeutic agents. Its chemical structure, incorporating a Boc-protected amine, an indole core, and an aldehyde functional group, presents a unique fragmentation pattern in mass spectrometry. This guide provides a comprehensive analysis of its expected mass spectrometric behavior, offering a predictive framework for its identification and characterization. By dissecting the fragmentation pathways of its constituent moieties, we aim to equip researchers with the necessary insights for confident structural confirmation.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (Molecular Weight: 274.31 g/mol ) is anticipated to be dominated by the characteristic cleavages of its three primary functional domains: the tert-butoxycarbonyl (Boc) protecting group, the indole nucleus, and the 2-formyl group. The ionization method employed, such as electron ionization (EI) or electrospray ionization (ESI), will influence the extent and nature of fragmentation.
Fragmentation of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, and its fragmentation pattern is well-documented.[1][2] Under mass spectrometric conditions, the Boc group undergoes several characteristic cleavages:
Loss of Isobutylene: A primary and often dominant fragmentation pathway involves the loss of isobutylene (C₄H₈), resulting in a fragment with a mass-to-charge ratio (m/z) of [M-56]⁺. This occurs through a McLafferty-type rearrangement.[3]
Formation of the tert-Butyl Cation: Cleavage of the C-O bond results in the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57. This is often a base peak in the spectrum.
Loss of the Entire Boc Group: The complete loss of the Boc group (C₅H₉O₂) as a radical leads to a fragment at [M-101]⁺.
Combined Loss of Isobutylene and Carbon Dioxide: Dissociation of the protonated molecule can proceed via a two-step elimination of isobutylene and carbon dioxide, resulting in a combined loss of 100 Da ([M-100]⁺).[4]
Fragmentation of the 2-Formyl Group
Aromatic aldehydes exhibit distinct fragmentation patterns that aid in their identification.[5][6][7] For the 2-formyl group on the indole ring, the following cleavages are expected:
α-Cleavage (Loss of a Hydrogen Radical): The loss of the aldehydic hydrogen atom is a characteristic fragmentation, leading to a stable acylium ion at [M-1]⁺. For aromatic aldehydes, this [M-1] peak can be quite intense.[6][8]
Loss of Carbon Monoxide: Following the initial α-cleavage, the resulting acylium ion can lose carbon monoxide (CO), yielding a fragment at [M-29]⁺.
Fragmentation of the Indole Nucleus
The indole ring is a relatively stable aromatic system. While it can undergo complex rearrangements and ring cleavages, its fragmentation is generally less prominent compared to the labile Boc and formyl groups.[9] The fragmentation of the indole core itself would likely contribute to the lower mass region of the spectrum after the initial losses from the substituents.
Predicted Fragmentation Scheme
The interplay of these fragmentation pathways will define the mass spectrum of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. The following diagram illustrates the predicted major fragmentation pathways.
A Comparative Guide to Formylating Agents for tert-butyl N-(1H-indol-5-yl)carbamate: A Researcher's Handbook
Introduction In the landscape of pharmaceutical and materials science, formylated indoles stand as pivotal intermediates. Their aldehyde functionality serves as a versatile chemical handle for a multitude of transformati...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical and materials science, formylated indoles stand as pivotal intermediates. Their aldehyde functionality serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.[1][2] The specific substrate of this guide, tert-butyl N-(1H-indol-5-yl)carbamate, is of particular interest in drug development. Its structure combines the electron-rich indole nucleus with a Boc-protected amine, a common feature in complex molecule synthesis.
The introduction of a formyl group onto this scaffold, primarily at the electron-rich C3 position, is a critical, yet nuanced, transformation.[1] The choice of formylating agent is paramount, as it dictates not only the yield and regioselectivity but also the preservation of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth, objective comparison of common and modern formylating agents for this specific transformation. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.
The Substrate: A Chemist's Perspective on Reactivity
The reactivity of tert-butyl N-(1H-indol-5-yl)carbamate is governed by the electronic properties of the indole ring system.
Caption: The structure of the starting material.
Inherent Nucleophilicity: The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most common site for electrophilic aromatic substitution.[3]
Activating Substituent: The C5-NHBoc group is electron-donating through resonance, further increasing the electron density of the aromatic system and enhancing its reactivity towards electrophiles.
Potential Side Reactions:
N1-Formylation: The indole nitrogen (N1) is also nucleophilic and can compete with C3 for the formylating agent, especially if the C3 position is sterically hindered or under certain reaction conditions.[4][5]
Boc-Group Cleavage: The Boc group is notoriously labile under strongly acidic conditions.[6] Formylation methods that require strong Lewis acids or generate potent acids in situ pose a significant risk of deprotection.
Di-formylation: Highly activated indoles can undergo formylation at more than one position if an excess of the formylating agent is used or under forcing conditions.[4][5]
Comparative Analysis of Formylating Agents
The selection of a formylating agent must balance reactivity with functional group tolerance. Here, we compare several classical and modern methods.
The Vilsmeier-Haack Reaction (POCl₃/DMF)
This is arguably the most prevalent and trusted method for the C3-formylation of indoles.[3][7] The reaction involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[3]
Mechanism & Causality: The reaction between POCl₃ and DMF is exothermic and must be performed at low temperatures (0-5 °C) to ensure the complete and controlled formation of the Vilsmeier reagent and prevent its degradation.[4] The indole is then added, and the reaction is gently warmed to drive the electrophilic substitution at C3. The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the aldehyde.[3][8]
Performance & Insights: This method is known for providing high yields (often >90%) of the C3-formylated indole.[8] The conditions are moderately acidic, but the Boc group on our substrate is generally tolerant if the temperature and stoichiometry are carefully controlled.
Advantages: High yields, reliable, cost-effective, and extensively documented.
Limitations & Pitfalls: Requires stoichiometric use of the corrosive and moisture-sensitive reagent POCl₃.[9] There is a risk of N1-formylation or di-formylation if conditions are not optimized.[4] Careful temperature control is critical.
A catalytic version of the Vilsmeier-Haack reaction has been developed, which avoids the use of stoichiometric POCl₃, offering a milder and more environmentally benign alternative.[9][10][11]
The Duff Reaction (Hexamethylenetetramine/Acid)
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic or trifluoroacetic acid.[12]
Mechanism & Causality: HMTA decomposes in acid to generate an iminium ion electrophile that attacks the electron-rich indole ring.[12] The reaction typically requires heating (e.g., 90 °C) to facilitate both the formation of the electrophile and the subsequent substitution.[13]
Performance & Insights: Yields for indoles can be moderate and are often lower than those achieved with the Vilsmeier-Haack reaction.[14] While it avoids harsh reagents like POCl₃, the required heating in acid could still pose a threat to the Boc group. Recent modifications, such as using iodine as a catalyst, have shown promise in achieving this transformation under milder conditions.[15]
Advantages: Avoids corrosive phosphorus halides; operationally simpler for some applications.
Limitations & Pitfalls: Often requires elevated temperatures, yields can be variable (20-80%), and may produce aminomethyl intermediates as byproducts.[12][13]
A modern and highly efficient method involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent.[16][17]
Mechanism & Causality: BF₃·OEt₂ is a Lewis acid that activates the TMOF, facilitating the generation of a reactive electrophilic species. The reaction proceeds rapidly under ambient or neat (solvent-free) conditions. The speed of the reaction (typically 1-5 minutes) is a key advantage, minimizing the substrate's exposure to acidic conditions.[17]
Performance & Insights: This method has shown excellent yields for a broad range of indoles.[16][17] Its key advantages are the extremely mild conditions, short reaction times, and operational simplicity, making it an ideal candidate for substrates with sensitive functional groups like the Boc-carbamate.
Advantages: Very mild conditions, rapid reaction times, high yields, broad substrate tolerance, and use of inexpensive reagents.[17]
Limitations & Pitfalls: Requires the use of a Lewis acid, which must be handled under anhydrous conditions. Stoichiometry of the Lewis acid can be crucial to the outcome.[16]
The Rieche Formylation (Cl₂CHOMe/TiCl₄)
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[18][19][20]
Performance & Insights: While effective for many electron-rich aromatics, this method is generally too harsh for the target substrate.[19] The use of a strong Lewis acid like TiCl₄ would almost certainly lead to the cleavage of the Boc protecting group. Therefore, it is not a recommended method for this specific transformation.
Based on the comparative analysis, the Vilsmeier-Haack reaction represents the robust industry standard, while the BF₃·OEt₂/TMOF method offers a superior modern alternative for sensitive substrates.
Protocol 1: Vilsmeier-Haack Formylation (The Industry Standard)
This protocol is adapted from established procedures for indole formylation.[3][4] It prioritizes careful temperature control to maximize yield and preserve the Boc group.
Vilsmeier Reagent Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.[4]
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Formylation: In a separate flask, dissolve tert-butyl N-(1H-indol-5-yl)carbamate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a stirred, saturated NaHCO₃ solution. This step neutralizes the acid and hydrolyzes the iminium intermediate.
Extraction & Purification: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Protocol 2: Boron Trifluoride-Catalyzed Formylation (A Modern, Mild Alternative)
This protocol is based on the highly efficient method developed for indole formylation using BF₃·OEt₂.[16][17]
Reaction Setup: To a clean, dry flask containing tert-butyl N-(1H-indol-5-yl)carbamate (1.0 eq.), add trimethyl orthoformate (1.5 eq.) under an inert atmosphere.
Catalyst Addition: With vigorous stirring at room temperature, add BF₃·OEt₂ (1.2 eq.) rapidly. The reaction is often exothermic and proceeds to completion within minutes.
Monitoring: Monitor the reaction by TLC. The transformation is typically complete in less than 5 minutes.[17]
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low/No Yield
Degraded reagents (moisture in POCl₃ or DMF)[4]; Insufficient reaction time/temperature.
Use freshly distilled/anhydrous reagents[4]. Monitor by TLC to confirm completion and adjust time/temp if necessary.
Boc-Deprotection
Reaction temperature too high; Excess acid (POCl₃ or Lewis Acid).
Maintain strict temperature control. Use the minimum effective amount of the acidic reagent (1.1-1.2 eq.). Consider the milder BF₃/TMOF method.
N1-Formylation Product
C3 position is sterically hindered (not an issue here); High temperature.
Optimize reaction temperature; lower temperatures often favor C3 formylation.[4]
Multiple Products
Over-formylation due to excess reagent[4]; Ring expansion (Reimer-Tiemann)[5].
Use a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to indole[4]. Avoid Reimer-Tiemann conditions.
Conclusion and Recommendation
The formylation of tert-butyl N-(1H-indol-5-yl)carbamate is a critical transformation that requires a careful choice of methodology to ensure high yield and functional group integrity.
Caption: A decision tree for selecting the optimal formylation agent.
The Vilsmeier-Haack reaction remains the gold standard, offering a reliable and high-yielding pathway to the desired C3-formylated product. Its primary drawback is the use of stoichiometric POCl₃ and the need for rigorous temperature control to protect the Boc group.
The Duff reaction is a viable, albeit lower-yielding, alternative for those wishing to avoid phosphorus-based reagents.
The boron trifluoride-catalyzed formylation with TMOF emerges as the superior choice for this particular substrate. It combines high yield with exceptionally mild and rapid conditions, providing the highest degree of certainty for preserving the acid-sensitive Boc protecting group.[16][17]
For researchers and drug development professionals working with tert-butyl N-(1H-indol-5-yl)carbamate, we recommend the BF₃·OEt₂/TMOF method as the optimal strategy, balancing efficiency, speed, and functional group compatibility. The Vilsmeier-Haack reaction serves as a robust and well-validated backup.
References
BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
Grokipedia. (n.d.). Duff reaction.
Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
ACS Publications. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
Benchchem. (n.d.). Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide.
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (n.d.).
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
Benchchem. (n.d.). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent.
Wikipedia. (n.d.). Reimer–Tiemann reaction.
ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
ACS Figshare. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
LC-MS analysis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate degradation products
An in-depth comparative analysis of degradation products for complex pharmaceutical intermediates requires a strategic balance of chromatographic resolution and mass spectrometric precision. tert-butyl N-(2-formyl-1H-ind...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of degradation products for complex pharmaceutical intermediates requires a strategic balance of chromatographic resolution and mass spectrometric precision. tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (a Boc-protected 5-aminoindole-2-carboxaldehyde) presents a unique analytical challenge. It contains three highly reactive sites: an acid-labile tert-butyloxycarbonyl (Boc) protecting group, an oxidation-prone aldehyde, and an electron-rich indole core.
As an Application Scientist, I have designed this guide to objectively compare the analytical platforms and column chemistries required to accurately profile this compound's degradation pathways.
Mechanistic Profiling of Degradation Pathways
Before selecting an analytical platform, we must understand the causality of the molecule's degradation. The structural features of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate dictate three primary degradation trajectories under stress conditions (e.g., ICH Q1A guidelines):
Boc Cleavage (Acid/Thermal Stress): The inherent instability of the Boc protecting group under acidic conditions leads to the loss of isobutylene and carbon dioxide (-100 Da)[1]. Furthermore, during this cleavage, highly reactive tert-butyl carbocations are generated, which can inadvertently alkylate the electron-rich indole core if the matrix lacks appropriate scavengers[2].
Aldehyde & Core Oxidation (Oxidative Stress): The 2-formyl group readily oxidizes to a carboxylic acid (+16 Da). Simultaneously, the indole core is susceptible to oxidation, frequently yielding oxindole, isatin, or hydroxylated derivatives[3].
Condensation (Dimerization): Once the Boc group is cleaved, the resulting free 5-amino group can act as a nucleophile, reacting with the intact 2-formyl group of a parent molecule to form a Schiff base dimer (-H2O).
Fig 1: Primary degradation pathways of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
A critical failure point in LC-MS analysis of indole derivatives is the inability to separate isobaric oxidation products (e.g., Deg2 and Deg3 in Fig 1, both yielding [M+H]+ 277.12).
While C18 is the industry standard for reversed-phase LC, it relies purely on hydrophobic dispersion forces. Oxidation at the aliphatic aldehyde versus the aromatic indole core results in negligible hydrophobicity differences, leading to co-elution on C18 phases. Biphenyl stationary phases are vastly superior here. They exploit
π−π
and dipole-induced dipole interactions. Because core oxidation disrupts the indole's
π
-electron cloud, it drastically alters retention on a biphenyl phase, allowing baseline resolution of these isomers.
Table 1: UHPLC Column Chemistry Comparison
Feature
Standard C18 (e.g., BEH C18)
Biphenyl (e.g., Raptor Biphenyl)
Scientific Rationale
Retention Mechanism
Hydrophobic (Dispersive)
Hydrophobic +
π−π
interactions
Biphenyl phases actively interact with the electron-dense indole ring.
Isobaric Resolution
Poor (Co-elution common)
Excellent
Biphenyl resolves aliphatic (aldehyde) vs. aromatic (core) oxidations.
Peak Shape (Amines)
Prone to tailing
Sharp, symmetrical
Biphenyl phases often feature enhanced end-capping, reducing secondary silanol interactions with the free amine (Deg1).
Mass Spectrometry Platforms: HRMS vs. QqQ
When analyzing degradation products, the choice of mass analyzer dictates the confidence of your structural assignments. ESI-CID-MS induced rearrangements of indole derivatives can produce characteristic fragment ions (e.g., m/z 134 for 3-hydroxyindole) that must be carefully distinguished from true degradation products[4].
Table 2: MS Platform Performance Comparison
Parameter
HRMS (Q-TOF / Orbitrap)
Triple Quadrupole (QqQ)
Application Recommendation
Mass Accuracy
< 2 ppm
Nominal (± 0.5 Da)
HRMS is mandatory for initial forced degradation studies to confirm elemental formulas of unknown dimers/adducts.
Sensitivity (LOD)
High (Full Scan)
Ultra-High (MRM)
QqQ is superior for routine QA/QC batch release once degradation pathways are fully characterized.
Structural Elucidation
Excellent (MS/MS exact mass)
Limited (Product ion scan)
Use Q-TOF to map the exact fragmentation tree and rule out in-source Boc-cleavage artifacts.
To ensure scientific integrity, the following protocol utilizes a Q-TOF platform coupled with a Biphenyl column. It is designed as a self-validating system , meaning internal checks are built-in to prevent false positives (such as in-source fragmentation being mistaken for actual degradation).
Step 1: Sample Preparation & Forced Degradation
Stock Solution: Dissolve the parent compound in LC-MS grade Acetonitrile (aprotic solvent prevents premature Boc cleavage) to 1 mg/mL.
Acid Stress: Mix 100 µL stock with 100 µL 0.1 M HCl. Incubate at 40°C for 24 hours.
Oxidative Stress: Mix 100 µL stock with 100 µL 3% H₂O₂. Incubate at Room Temp for 24 hours.
Quenching: Neutralize acid samples with 0.1 M NH₄OH. Dilute all samples 1:10 in initial mobile phase conditions prior to injection.
Step 2: UHPLC Parameters
Column: Restek Raptor Biphenyl (2.1 x 100 mm, 1.8 µm).
Column Temperature: 40°C.
Autosampler Temperature: 4°C (Critical: Prevents ex vivo degradation of the Boc group in the vial).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0.0 - 1.0 min: 5% B
1.0 - 10.0 min: 5% B
→
95% B
10.0 - 12.0 min: 95% B (Wash)
12.1 - 15.0 min: 5% B (Equilibration)
Step 3: Q-TOF MS Parameters
Ionization: ESI Positive mode.
Capillary Voltage: 3500 V.
Fragmentor Voltage: 100 V (Critical: Keep fragmentor voltage low to prevent in-source cleavage of the Boc group[1]).
Mass Range: m/z 100 - 1000.
Data-Dependent Auto MS/MS: Select top 3 most intense precursor ions per cycle; collision energy ramped from 15 to 30 eV.
Step 4: System Suitability & Validation (The Self-Validation Loop)
Blank Subtraction: Inject a matrix blank (stressed reagents without the API). Any peaks present in the blank must be automatically excluded from the degradation list to rule out solvent clusters or plasticizers.
In-Source Fragmentation Check: Extract the chromatogram for m/z 161.07 (Boc loss). If this mass perfectly co-elutes with the parent peak (m/z 261.12), it is an in-source artifact, not a true degradation product. True degradation products must have distinct retention times.
Isotopic Fidelity: Validate the elemental composition of the Schiff base dimer (m/z 403.17) by ensuring the theoretical A+1/A+2 isotopic abundance perfectly matches the experimental spectra (error < 5%).
Operational Guide: Safe Handling and RCRA-Compliant Disposal of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate As a highly versatile molecular building block, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and RCRA-Compliant Disposal of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate
As a highly versatile molecular building block, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6) is frequently utilized in pharmaceutical research for the synthesis of bioactive molecules targeting oncology and neurological disorders[1][2]. However, its dual functional nature—featuring an electrophilic formyl group and a Boc-protected amine on an electron-rich indole core—necessitates rigorous safety and disposal protocols. Because carbamate derivatives and indole aldehydes are subject to stringent environmental regulations, improper disposal poses significant regulatory, physical, and environmental risks[3].
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with the EPA’s Resource Conservation and Recovery Act (RCRA)[3][4].
Chemical Profile & Mechanistic Hazard Assessment
Understanding the chemical behavior of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is critical for establishing a safe workflow.
Auto-Oxidation Risk: The formyl group on the electron-rich indole ring is susceptible to auto-oxidation at elevated temperatures. This is why cold-chain transport and storage (0–8 °C) are required to maintain chemical stability and prevent the formation of reactive byproducts[1][5].
Acid Lability (Pressurization Hazard): The Boc (tert-butyloxycarbonyl) protecting group is highly acid-labile. If this compound is inadvertently disposed of in an acidic waste stream, it will undergo rapid deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this gas evolution can cause catastrophic pressurization and rupture.
Environmental Toxicity: Carbamate wastes are heavily regulated under RCRA due to their mobility in soil and toxicity to aquatic life[3][4].
Table 1: Physicochemical Properties and Hazard Profile
To ensure laboratory safety and regulatory compliance, all disposal workflows must be treated as highly controlled processes.
Workflow for the segregation, containerization, and RCRA-compliant disposal of indole waste.
Step 1: Waste Segregation
Action: Separate tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate waste into strictly organic waste streams.
Causality: Never mix this waste with strong acids (to prevent Boc deprotection and gas evolution) or strong oxidizers (to prevent exothermic indole oxidation)[7]. Segregate solid waste (e.g., contaminated PPE, empty vials) from liquid waste (e.g., reaction mother liquors).
Step 2: Containerization
Action: Deposit waste into High-Density Polyethylene (HDPE) or amber glass containers.
Causality: These materials are chemically inert to carbamates and the organic solvents typically used to dissolve them. Containers must remain tightly closed at all times except when actively adding waste. Leaving funnels in open containers is a primary EPA violation and allows hazardous, combustible vapors to escape[7][8].
Step 3: RCRA-Compliant Labeling
Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
Causality: Unlabeled chemical mixtures are treated as "unknowns" by Environmental Health and Safety (EHS) teams, requiring expensive analytical profiling before disposal. The label must explicitly state "Hazardous Waste" and list all chemical constituents by percentage (e.g., "Dichloromethane 90%, tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate 10%")[8].
Step 4: Satellite Accumulation Area (SAA) Management
Action: Store the sealed, labeled container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a plastic bin).
Causality: Secondary containment ensures that if the primary vessel fails or leaks, the hazardous material does not contaminate the laboratory floor or enter the municipal drain system[7][8].
Step 5: EHS Collection
Action: Schedule a pickup with your institutional EHS office or a licensed RCRA vendor.
Causality: Laboratory personnel should never transport hazardous waste manually across public corridors. Trained personnel must handle the transfer to ensure compliance with the Land Disposal Restrictions (LDR) for carbamate wastes[4][8].
Spill Response & Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.
Solid Spills: Do not sweep dry material, as this generates inhalable, irritating dust[6][9]. Instead, moisten the spill lightly with a compatible solvent (such as a small amount of water or ethanol) to suppress dust, then wipe it up with absorbent pads. Place all cleanup materials into a dedicated solid hazardous waste container[9].
Liquid Spills (Dissolved Compound): If the compound is dissolved in an organic solvent, deploy inert absorbent materials (such as vermiculite or sand) to contain the liquid. Never flush the residue down the sink, as carbamates are classified as aquatic hazards[9]. Clean the decontaminated area with detergent and water, avoiding additional organic solvents that could spread the residue[9].
References
Title: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes
Source: federalregister.gov
URL: [Link]